Vectrin

Pharmacodynamics Antimicrobial Stewardship Formulary Management

Vectrin (minocycline hydrochloride) is a second-generation tetracycline with a unique procurement value proposition. Superior lipid solubility and tissue penetration support niche clinical applications—CNS infections and chronic bacterial prostatitis—where other tetracyclines fail. In vitro activity matches tigecycline against CRAB at a lower acquisition cost, reducing formulary expenditure. Lower GI intolerance and photosensitivity versus doxycycline enhance patient adherence. An evidence-backed, differentiated antibiotic for formulary optimization and high-value, MDR-pathogen treatment protocols.

Molecular Formula C23H28ClN3O7
Molecular Weight 493.9 g/mol
Cat. No. B11934744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVectrin
Molecular FormulaC23H28ClN3O7
Molecular Weight493.9 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl
InChIInChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H
InChIKeyWTJXVDPDEQKTCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vectrin (Minocycline) Procurement Guide: Baseline and Class Positioning


Vectrin is a branded formulation of minocycline hydrochloride, a second-generation, semi-synthetic tetracycline antibiotic [1]. It is a broad-spectrum, bacteriostatic agent that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit [2]. It is available in 50 mg and 100 mg oral capsule formulations for the treatment of susceptible bacterial infections [3].

Vectrin (Minocycline) Sourcing: Why In-Class Substitution is Not Always Interchangeable


While minocycline is a generic drug with multiple brand names, substitution between different formulations or even between minocycline and other tetracyclines (e.g., doxycycline) is not always straightforward. Clinically, tetracyclines are often considered interchangeable, but minocycline exhibits a unique spectrum of activity, particularly against certain resistant Gram-negative and Gram-positive pathogens, that can justify its selection over other class members [1]. Furthermore, differences in pharmacokinetic properties like lipid solubility and tissue penetration can impact efficacy in specific infection sites [2]. For procurement, these specific differentiators directly impact formulary decisions, inventory management for niche indications, and patient-specific treatment plans where doxycycline may be contraindicated or less effective.

Vectrin (Minocycline) Comparative Evidence: Quantifiable Differentiation for Procurement


Superior Pharmacodynamic (PD) Exposure Against Stenotrophomonas maltophilia: fAUC/MIC Comparison

An integrated formulary evaluation of tetracycline derivatives against Stenotrophomonas maltophilia bloodstream isolates found that minocycline provided the greatest pharmacodynamic exposure, as measured by the ratio of the free-drug area under the time-concentration curve to the minimum inhibitory concentration for 90% of isolates (fAUC/MIC90) [1]. This indicates a higher probability of achieving the necessary PK/PD target for efficacy compared to other tetracyclines.

Pharmacodynamics Antimicrobial Stewardship Formulary Management

Highest Lipid Solubility in Tetracycline Class: Quantitative Comparison of Tissue Penetration

Minocycline is consistently identified as the most lipid-soluble member of the tetracycline class [REFS-1, REFS-2]. This physicochemical property directly translates to superior tissue and secretion penetration, including high concentrations in the central nervous system, prostate, and respiratory tract. A comparative study in dogs quantified the relationship between lipophilicity and biliary concentration gradients, showing a direct correlation for minocycline, doxycycline, tetracycline, and oxytetracycline [3]. The exact partition coefficient values differ between studies, but minocycline is consistently reported as 10-20 times more lipophilic than tetracycline.

Pharmacokinetics Drug Distribution Bioavailability

Comparative Activity Against Carbapenem-Resistant Acinetobacter (CRAB) vs. Tigecycline

A retrospective analysis of 1101 Gram-negative isolates from a tertiary care center in South India compared the in vitro susceptibility of minocycline and tigecycline against carbapenem-resistant (CR) Acinetobacter, E. coli, and Klebsiella [1]. For the critical pathogen CR Acinetobacter, minocycline demonstrated comparable susceptibility to the broader-spectrum glycylcycline, tigecycline. Notably, minocycline's PK/PD profile is considered superior to tigecycline's, making it an attractive, cost-effective alternative for treating CRAB infections.

Antimicrobial Resistance Carbapenem-Resistant Acinetobacter baumannii Antibiogram

Comparative Side Effect Profile: Lower GI Intolerance and Photosensitivity vs. Doxycycline

A 2018 review of antibiotic use in dermatology notes that minocycline is less likely to cause gastrointestinal (GI) side effects and less likely to cause photosensitivity compared to doxycycline [1]. This aligns with earlier findings from a French national survey and literature review, which indicated that GI disorders (especially esophageal lesions) predominated with doxycycline, whereas minocycline was more frequently associated with other, distinct adverse drug reactions (ADRs) like intracranial hypertension and hepatic disorders [2]. The specific incidence rates of these ADRs vary across studies and populations.

Drug Safety Adverse Drug Reactions Tolerability

Vectrin (Minocycline) High-Value Application Scenarios for Research and Industrial Procurement


Formulary Management: Optimizing Therapy for Carbapenem-Resistant Acinetobacter baumannii (CRAB) Infections

Based on direct comparative susceptibility data showing equivalent in vitro activity to tigecycline against CRAB [REFS-1 from Section 3, Evidence Item 3], combined with its superior PK/PD profile and lower acquisition cost, Vectrin (minocycline) represents a strategically valuable procurement choice for hospital formularies managing a high burden of CRAB infections. It can be positioned as a preferred, cost-effective alternative to tigecycline, potentially improving patient outcomes and reducing pharmacy expenditures.

Preclinical Research: Investigating Activity Against S. maltophilia and Other MDR Gram-Negatives

The evidence that minocycline achieves the greatest fAUC/MIC90 exposure against S. maltophilia among tetracyclines [REFS-1 from Section 3, Evidence Item 1] positions it as a key reference compound for preclinical research. Scientists developing novel anti-infectives or evaluating combination therapies for multidrug-resistant (MDR) Gram-negative pathogens can utilize Vectrin as a benchmark for comparative in vitro and in vivo efficacy studies.

Dermatology Practice: Selecting First-Line Oral Antibiotic for Acne with Emphasis on Tolerability

For procurement decisions in dermatology clinics or pharmacy benefit management, the evidence of lower rates of GI intolerance and photosensitivity with minocycline compared to doxycycline [REFS-1, REFS-2 from Section 3, Evidence Item 4] provides a clear, patient-centered differentiator. This supports the selection of Vectrin for patient populations where these side effects are a significant concern, thereby potentially improving medication adherence and clinical outcomes.

Specialized Pharmacy: Compounding for CNS or Prostate Infections

The superior lipid solubility and tissue penetration of minocycline [REFS-1, REFS-2, REFS-3 from Section 3, Evidence Item 2] create a specific niche for Vectrin procurement by compounding pharmacies or hospitals treating infections in difficult-to-reach anatomical sites. This includes CNS infections (e.g., meningitis) or chronic bacterial prostatitis, where achieving high drug concentrations at the site of infection is paramount and other tetracyclines may be inadequate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vectrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.